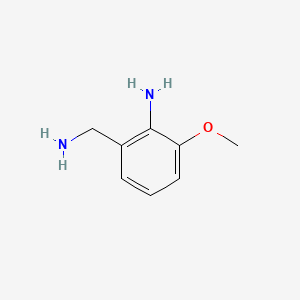
Toluene--alpha-,2-diamine, 3-methoxy- (6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of toluene, featuring an amino group at the alpha position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) typically involves the nitration of toluene followed by reduction and methoxylation. The nitration step introduces nitro groups into the toluene molecule, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines .
Scientific Research Applications
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Toluene–alpha-,2-diamine: Lacks the methoxy group, which affects its chemical properties and applications.
Toluene–alpha-,3-diamine: Different positioning of the amino groups, leading to different reactivity.
Toluene–alpha-,2-diamine, 4-methoxy-: Methoxy group at a different position, altering its chemical behavior.
Uniqueness
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
101252-45-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
2-(aminomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,9-10H2,1H3 |
InChI Key |
MGAQBJVPXJZUPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)CN |
Synonyms |
Toluene--alpha-,2-diamine, 3-methoxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















